Tert-butyl 8-bromooctanoate
Overview
Description
Tert-butyl 8-bromooctanoate is an organic compound with the chemical formula C12H23BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Tert-butyl 8-bromooctanoate can be synthesized through the reaction of 8-bromooctanoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve the use of brominated alkanes and cadmium, followed by reaction with tert-butyl alcohol .
Chemical Reactions Analysis
Tert-butyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 8-bromooctanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid synthesis.
Medicine: It may be used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: This compound is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 8-bromooctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid molecules, affecting lipid metabolism and signaling pathways. The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Tert-butyl 8-bromooctanoate can be compared with other similar compounds such as:
8-bromooctanoic acid: This compound lacks the tert-butyl ester group and has different reactivity and solubility properties.
Tert-butyl 8-chlorooctanoate: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and chemical behavior.
Tert-butyl 8-iodooctanoate:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the tert-butyl ester group, making it suitable for specific chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 8-bromooctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYTBCLFXAZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77383-17-6 | |
Record name | tert-butyl 8-bromooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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